molecular formula C₃₄H₃₆O₉ B1142360 Adapalene Glucuronide CAS No. 359699-07-3

Adapalene Glucuronide

Numéro de catalogue B1142360
Numéro CAS: 359699-07-3
Poids moléculaire: 588.64
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Adapalene (ADP) is a representative of the third retinoids generation and is successfully used in first-line acne treatment . It binds to retinoic acid nuclear receptors . The comedolytic, anti-inflammatory, antiproliferative, and immunomodulatory are the known ADP effects . Its safety profile is an advantage over other retinoids .

Applications De Recherche Scientifique

Synthesis and Characterization

  • CD271 Glucuronide Synthesis and Pharmacokinetics : The glucuronide of a novel retinoid, CD271 (adapalene), was synthesized, characterized, and shown to potentially serve as a prodrug for CD271, with significant uptake and metabolism to CD271 in mice, indicating its therapeutic potential (Rühl et al., 2001).

Therapeutic Potential Beyond Acne

  • Inhibition of Ovarian Cancer Growth : Adapalene effectively inhibited the enzyme GOT1, indicating its potential as a drug candidate for ovarian cancer therapy (Wang et al., 2019).

  • Effect on Inflammatory Lesions : Adapalene has shown anti-inflammatory effects by modulating the expression of TLR-2, CD1d, and IL-10 in vitro, suggesting its role in managing acne inflammatory lesions (Tenaud et al., 2007).

Novel Formulations and Applications

  • Adapalene-Loaded Solid Lipid Nanoparticles : Demonstrated enhanced efficacy and improved skin tolerability, indicating a promising carrier for follicular delivery of adapalene with minimized irritation effect (Harde et al., 2015).

  • Polymeric Nanoparticle-Based Formulation : Tyrosine-derived nanospheres were used for adapalene delivery, showing sustained drug release and significantly reduced irritancy, suggesting a valuable therapeutic drug for several types of cancer beyond acne treatment (Ramezanli et al., 2017).

  • Nanostructured Lipid Carriers for Acne Treatment : Adapalene-loaded NLCs showed controlled drug release and great therapeutic potential, indicating significant reduction in acne severity index and improvement rate of acne lesions (Nasrollahi et al., 2021).

Mécanisme D'action

Adapalene binds to specific retinoic acid nuclear receptors but does not bind to cytosolic receptor protein . Although the action mechanism is not fully clarified, topically applied ADP modulates keratinization, inflammation, and differentiation of follicular epithelial cells .

Safety and Hazards

Adapalene is suspected of damaging fertility or the unborn child . It is very important that this medicine is used only as directed. Do not use more of it, do not use it more often, and do not use it for a longer time than your doctor ordered .

Orientations Futures

Adapalene recently was found to be effective in the treatment of several dermatological diseases and photoaging besides the utility in the treatment of acne vulgaris . New biological effects of adapalene with therapeutic potential are highlighted in this review paper . Thus, adapalene could be a valuable therapeutic drug into the treatment of several types of cancer . Additionally, some neurodegenerative diseases could be treated with a suitable formulation for intravenous administration .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for Adapalene Glucuronide involves the conversion of Adapalene to Adapalene-7-OH, followed by glucuronidation of Adapalene-7-OH using UDP-glucuronic acid as a co-substrate.", "Starting Materials": [ "Adapalene", "UDP-glucuronic acid" ], "Reaction": [ "Adapalene is converted to Adapalene-7-OH using a suitable oxidizing agent such as potassium permanganate or sodium periodate.", "Adapalene-7-OH is then reacted with UDP-glucuronic acid in the presence of a suitable glucuronidation enzyme such as UDP-glucuronosyltransferase (UGT) to form Adapalene Glucuronide.", "The reaction mixture is purified using suitable techniques such as column chromatography or HPLC to obtain pure Adapalene Glucuronide." ] }

Numéro CAS

359699-07-3

Formule moléculaire

C₃₄H₃₆O₉

Poids moléculaire

588.64

Synonymes

β-D-Glucopyranuronic Acid 1-[6-(4-Methoxy-3-tricyclo[3.3.1.13,7]dec-1-ylphenyl)-2-naphthalenecarboxylate]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.